molecular formula C20H23N3O4 B2995052 Methyl 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate CAS No. 2034617-16-6

Methyl 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate

Cat. No.: B2995052
CAS No.: 2034617-16-6
M. Wt: 369.421
InChI Key: CCQZISBBQYYJCU-UHFFFAOYSA-N
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Description

Methyl 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate (CAS 2034617-16-6) is a synthetic organic compound with a molecular formula of C20H23N3O4 and a molecular weight of 369.41 g/mol . Its structure integrates a benzoate ester core connected to a substituted piperidine scaffold through an amide bond, further functionalized with a 2,6-dimethylpyrimidinyloxy moiety . This well-defined molecular architecture, featuring a rigid heterocyclic framework, suggests potential utility as a versatile building block in medicinal chemistry research . The presence of the ester group enhances solubility, facilitating further chemical derivatization, while the pyrimidine and piperidine components are structural features often associated with bioactivity . The compound's specific structural motifs make it a promising intermediate for the synthesis of more complex molecules, particularly in the development of pharmacologically active agents. Its stability under standard laboratory conditions ensures straightforward handling and storage . Available from various chemical suppliers, this compound is intended for research and development applications exclusively. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl 2-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-13-11-18(22-14(2)21-13)27-15-7-6-10-23(12-15)19(24)16-8-4-5-9-17(16)20(25)26-3/h4-5,8-9,11,15H,6-7,10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQZISBBQYYJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the dimethylpyrimidinyl group through nucleophilic substitution reactions. The final step involves esterification to form the benzoate ester. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters can enhance the reproducibility and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds .

Scientific Research Applications

Methyl 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Several methyl benzoate derivatives share structural similarities with the target compound, differing primarily in substituents and linkage types:

Compound Name Core Structure Key Substituents Yield (if reported) Reported Use
Methyl 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate Methyl benzoate Piperidine-1-carbonyl linked to 2,6-dimethylpyrimidin-4-yl ether Not reported Not specified
Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate Methyl benzoate Allyloxy group linked to p-tolyloxy 89% Synthetic intermediate (no specified use)
Pyriminobac-methyl Methyl benzoate 4,6-Dimethoxy-2-pyrimidinyloxy and methoxyiminoethyl groups Not reported Herbicide
Haloxyfop-methyl Methyl propanoate 3-Chloro-5-(trifluoromethyl)-2-pyridinyloxy phenoxy Not reported Herbicide

Key Observations :

  • Substituent Diversity : The target compound’s piperidine-pyrimidinyl ether substituent distinguishes it from analogues with allyloxy (e.g., Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate) or pyridinyloxy groups (e.g., haloxyfop-methyl). The dimethylpyrimidinyl group may enhance π-π stacking interactions in biological targets compared to methoxy or chloro-substituted heterocycles .
Physicochemical and Functional Properties
  • Electronic Effects : The electron-donating methyl groups on the pyrimidine ring in the target compound may alter electronic density compared to electron-withdrawing substituents (e.g., chlorine in haloxyfop-methyl), influencing reactivity and binding affinity .
  • Metabolic Stability: Piperidine rings are prone to oxidative metabolism, whereas allyloxy or pyrimidinyl ethers (e.g., pyriminobac-methyl) may undergo hydrolytic cleavage, suggesting differences in environmental persistence or pharmacokinetics .

Biological Activity

Methyl 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate, identified by its CAS number 2034431-39-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C₁₈H₂₂N₄O₃
  • Molecular Weight : 342.4 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the piperidine and pyrimidine moieties suggests potential interactions with neurotransmitter receptors and enzymes involved in various metabolic pathways.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that piperidine derivatives can inhibit viral entry into cells, particularly in the context of Ebola virus infections. The mechanism involves blocking the interaction between viral glycoproteins and host cell receptors .

Antimicrobial Properties

In vitro evaluations have demonstrated that related compounds possess significant antimicrobial activity against various bacterial strains. The structure-function relationship highlights the importance of the pyrimidine and piperidine components in enhancing antimicrobial efficacy .

Case Studies and Research Findings

  • Ebola Virus Inhibition :
    • A study evaluated several piperidine derivatives for their ability to inhibit Ebola virus entry. Compounds with structural similarities to this compound showed EC50 values in the low micromolar range, indicating potent antiviral activity .
  • Antimicrobial Efficacy :
    • A series of piperidine-based compounds were tested against drug-resistant bacterial strains. The results indicated that modifications in the pyrimidine substituents significantly influenced their minimum inhibitory concentrations (MICs), with some derivatives achieving MICs as low as 0.02 µg/mL .

Data Summary Table

Activity Type Compound EC50 (µM) MIC (µg/mL) Reference
AntiviralSimilar Derivative0.93N/A
AntimicrobialPiperidine DerivativeN/A0.02

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